4-bromo-1-ethyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-ethyl-1H-pyrazol-3-amine is a pyrazole derivative, a class of compounds known for their diverse biological and chemical properties Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Ethylation: The brominated pyrazole is ethylated using ethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the synthesis .
化学反応の分析
Types of Reactions
4-bromo-1-ethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substituted pyrazoles: Various substituted pyrazoles can be formed depending on the nucleophile used.
Oxidized derivatives: Products with additional oxygen functionalities.
Reduced derivatives: Products with reduced functionalities.
科学的研究の応用
4-bromo-1-ethyl-1H-pyrazol-3-amine has several applications in scientific research:
作用機序
The mechanism of action of 4-bromo-1-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine and ethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target .
類似化合物との比較
Similar Compounds
4-bromo-1-methyl-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of an ethyl group.
4-bromo-1-phenyl-1H-pyrazol-3-amine: Contains a phenyl group instead of an ethyl group.
4-chloro-1-ethyl-1H-pyrazol-3-amine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-bromo-1-ethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
4-Bromo-1-ethyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agrochemicals.
This compound is characterized by a bromine atom at the 4-position and an ethyl group at the 1-position of the pyrazole ring. This specific substitution pattern enhances its chemical reactivity and biological activity. The compound can be synthesized through various methods, including nucleophilic substitution reactions, which allow for the introduction of different functional groups that can modulate its activity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics. The minimum inhibitory concentration (MIC) values for various bacterial strains have been reported, showcasing its effectiveness compared to standard antibiotics like cefixime .
Pathogen | MIC (μg/mL) | Comparison |
---|---|---|
Staphylococcus aureus | 41 | Inferior to cefixime |
Escherichia coli | 35 | Comparable efficacy |
Pseudomonas aeruginosa | 30 | Effective against biofilm |
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies suggest that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation. Notably, it has shown promise against glioblastoma multiforme (GBM) cells, where it may inhibit tumor growth by targeting PDGFR signaling pathways .
The mechanism of action of this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : The bromine atom enhances binding affinity to enzymes, allowing the compound to inhibit key metabolic pathways.
- Receptor Modulation : The ethyl group contributes to lipophilicity, facilitating interactions with hydrophobic pockets in target proteins.
These interactions can lead to either activation or inhibition of biochemical pathways, depending on the specific target involved.
Case Study 1: Antimicrobial Efficacy
In a recent study, this compound was evaluated against various bacterial strains. The results indicated significant antimicrobial activity, particularly against resistant strains of Staphylococcus aureus. The compound's ability to disrupt biofilm formation was highlighted as a key mechanism behind its efficacy.
Case Study 2: Anticancer Potential
A separate investigation focused on the anticancer effects of this compound on glioblastoma cells. The study demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. This suggests potential for further development as an anticancer agent targeting specific molecular pathways involved in GBM progression.
特性
IUPAC Name |
4-bromo-1-ethylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-2-9-3-4(6)5(7)8-9/h3H,2H2,1H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCESDSGUTSIAKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006481-44-2 |
Source
|
Record name | 4-bromo-1-ethyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。